molecular formula C8H12OS B8772545 4-(Thiophen-2-yl)butan-1-ol CAS No. 14330-41-7

4-(Thiophen-2-yl)butan-1-ol

Cat. No. B8772545
CAS RN: 14330-41-7
M. Wt: 156.25 g/mol
InChI Key: FYYLSCWWCHQDFX-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)butan-1-ol is a useful research compound. Its molecular formula is C8H12OS and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Thiophen-2-yl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-2-yl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

14330-41-7

Product Name

4-(Thiophen-2-yl)butan-1-ol

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

4-thiophen-2-ylbutan-1-ol

InChI

InChI=1S/C8H12OS/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7,9H,1-2,4,6H2

InChI Key

FYYLSCWWCHQDFX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cool (0°) solution of 10.0 g of 4-thienylbutyric acid (58.8 mmol) in 60 ml of dry THF was added 59 ml of a 1M solution of borane in THF, dropwise with stirring over one hour. The mixture was stirred for an additional 5 hours. The reaction mixture was poured onto 200 g of ice. This mixture was acidified with 2N HCl and the product extracted into ethyl acetate. The extract was washed with brine, dried (Na2SO4) and evaporated to give 8.5 g of a colorless oil (93%). 1H-NMR (CDCl3)δ7.0 (1H, t); 6.75 (2H, m); 3.5 (2H, t); 2.75 (2H, t); 1.6 (4H, m).
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10 g
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200 g
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Yield
93%

Synthesis routes and methods II

Procedure details

A solution of 7.8 g of 4-thien-2-ylbutanol in methylene chloride was prepared and a catalytic amount of toluenesulfonic acid added, followed by dropwise addition of 4.8 ml of dihydropyran. When thin layer chromatography indicated a completed reaction (20 minutes), the reaction mixture was extracted with aqueous sodium carbonate. The organic layer was separated, dried over sodium sulfate and concentrated under vacuum to give 10.1 g of oil residue. This oil was dissolved in 50 ml of ether and placed in a flask under an atmosphere of nitrogen. The solution was cooled to 0° C. and 28 ml of 1.6N butyl lithium in hexane was added dropwise. The cold bath was removed and the reaction mixture stirred at room temperature for 45 minutes. The reaction mixture was cooled to -60° C. and 1.36 g of sulfur added. After 30 minutes of stirring at -60° C. the reaction mixture was allowed to warm to room temperature, the ether was decanted from a gummy solid which had formed and dimethylformamide was added as a replacement solvent. Bromomethanesulfonamide (7.3 g) was added and the reaction mixture was heated to 80° C. After one hour at 80° C. the reaction mixture was allowed to cool to room temperature. The reaction mixture was concentrated under vacuum to give a thick oil residue. The residue was treated with 1N aqueous sodium hydroxide to remove any sulfonamides present. The hydroxide solution was washed with ether several times until the ether wash was colorless. The hydroxide solution was cooled to 10° C. and 6N hydrochloric acid added in order to bring the pH to 8.5. A gummy solid was extracted using ethyl acetate and the ethyl acetate was filtered through a small amount of silica gel, washing the silica gel with ethyl acetate. The ethyl acetate was concentrated under vacuum to give 5.7 g of oil residue. This oil was dissolved in methanol and an aqueous solution of 19.2 g of OxoneR added. After heating at 40° C. for 3 hours the mixture was brought to a boil then allowed to cool. The methanol was removed under vacuum and the aqueous residue was extracted with ethyl acetate. The ethyl acetate was dried over sodium sulfate then concentrated under vacuum to give 5.1 g of oil residue. This oil was chromatographed using 230-400 mesh silica gel and eluting with 45% hexane:45% ethyl acetate:10% methanol. When product fractions were combined and concentrated under high vacuum 2.8 g of liquid product was obtained which was still impure. This oil was dissolved in hot dichloroethane, treated with charcoal and filtered. The filtrate was concentrated somewhat then cooled to -10° C. A solid was obtained upon scratching. Since the solid still gave a poor HPLC analysis it was rechromatographed, this time eluting with 5% methanol in chloroform. When product fractions were combined and concentrated under high vacuum a waxy solid was obtained. m.p. 79°-80° C. N.M.R. (CDCl3, 300 MHz) δ 1.62 (m, 2H), 1.80 (m, 2H), 2.92 (m, 3H), 3.62 (t, 2H), 4.86 (s, 2H), 6.68 (br s, 2H), 6.90 (d, 1H), 7.70 (d, 1H). (Found: C, 34.86; H, 4.92; N, 3.94%. C9H15NO5S3 requires C, 34.49; H, 4.82; N, 4.47%).
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Synthesis routes and methods III

Procedure details

To 240 ml. of 1 M borane in tetrahydrofuran chilled in an ice bath, is added dropwise, 20.4 g. of 4-(2-thienyl)-butyric acid in 50 ml. of tetrahydrofuran. After the addition, the mixture is allowed to stand at room temperature for 17 hours and is poured onto ice. After standing, the mixture is extracted with ether, the ether extract washed with water, dried over magnesium sulfate and concentrated in vacuo to give a pale yellow oil.
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Synthesis routes and methods IV

Procedure details

A 2.5 M solution of lithium aluminum hydride in THF (10 mL) was slowly added to a solution of methyl ester 1b (7.30 g, 0.04 mol,) in 100 mL of anhydrous THF. After completion of the addition, the solution was refluxed for four hours, then cooled to room temperature. Hydrochloric acid (10%, 25 mL) was then slowly added, and the resulting mixture was heated for another 30 minutes. After cooling to room temperature, diethyl ether (100 mL) was added, the organic layer was separated and washed with brine, dried with anhydrous magnesium sulfate. Evaporation of the solvent gave the alcohol 1c (5.4 g, 90%) as a colorless oil. 1H NMR (250 MHz, 25° C., CDCl3): δ7.12 (m, 1H, Ar—H), 6.92 (m, 1H, Ar—H), 6.79 (m, 1H, Ar—H), 3.62 (t, 2H, CH2OH), 2.86 (t, 2H, Ar—CH2), 2.30 (s, 1H, OH), 2.00 (m, 4H, CH2CH2CH2CH2).
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100 mL
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25 mL
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100 mL
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Yield
90%

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